Cas no 2012743-02-9 (1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine)

1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine
- EN300-1111739
- 2012743-02-9
- 1-[(3-methoxyoxolan-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine
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- Inchi: 1S/C10H17N3O2/c1-8-5-9(11)12-13(8)6-10(14-2)3-4-15-7-10/h5H,3-4,6-7H2,1-2H3,(H2,11,12)
- InChI Key: NRVRSPYZXICBIZ-UHFFFAOYSA-N
- SMILES: O1CCC(CN2C(C)=CC(N)=N2)(C1)OC
Computed Properties
- Exact Mass: 211.132076794g/mol
- Monoisotopic Mass: 211.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 62.3Ų
1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1111739-1.0g |
1-[(3-methoxyoxolan-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
2012743-02-9 | 1g |
$1500.0 | 2023-06-10 | ||
Enamine | EN300-1111739-0.1g |
1-[(3-methoxyoxolan-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
2012743-02-9 | 95% | 0.1g |
$1119.0 | 2023-10-27 | |
Enamine | EN300-1111739-0.5g |
1-[(3-methoxyoxolan-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
2012743-02-9 | 95% | 0.5g |
$1221.0 | 2023-10-27 | |
Enamine | EN300-1111739-5.0g |
1-[(3-methoxyoxolan-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
2012743-02-9 | 5g |
$4349.0 | 2023-06-10 | ||
Enamine | EN300-1111739-10g |
1-[(3-methoxyoxolan-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
2012743-02-9 | 95% | 10g |
$5467.0 | 2023-10-27 | |
Enamine | EN300-1111739-10.0g |
1-[(3-methoxyoxolan-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
2012743-02-9 | 10g |
$6450.0 | 2023-06-10 | ||
Enamine | EN300-1111739-0.25g |
1-[(3-methoxyoxolan-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
2012743-02-9 | 95% | 0.25g |
$1170.0 | 2023-10-27 | |
Enamine | EN300-1111739-1g |
1-[(3-methoxyoxolan-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
2012743-02-9 | 95% | 1g |
$1272.0 | 2023-10-27 | |
Enamine | EN300-1111739-2.5g |
1-[(3-methoxyoxolan-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
2012743-02-9 | 95% | 2.5g |
$2492.0 | 2023-10-27 | |
Enamine | EN300-1111739-5g |
1-[(3-methoxyoxolan-3-yl)methyl]-5-methyl-1H-pyrazol-3-amine |
2012743-02-9 | 95% | 5g |
$3687.0 | 2023-10-27 |
1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine Related Literature
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1. Synthesis of core–shell ZSM-5@meso-SAPO-34 composite and its application in methanol to aromaticsZhong-Xiang Jiang,Yue Yu,Chong-Shuai Sun,Yu-Jia Wang RSC Adv., 2015,5, 55825-55831
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Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
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Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404
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S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
Additional information on 1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine
Introduction to 1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine and Its Applications in Modern Research
1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine, with the CAS number 2012743-02-9, is a compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This heterocyclic compound combines a pyrazole core with an oxolane moiety, making it a versatile scaffold for drug discovery and material science applications. The presence of both methyl and methoxy substituents further enhances its chemical reactivity and functionalization possibilities, opening doors to a wide range of synthetic modifications.
The compound's structure is of particular interest because it integrates multiple functional groups that can interact with biological targets in complex ways. Pyrazole derivatives are well-known for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The oxolane ring, on the other hand, introduces additional flexibility and reactivity, allowing for the development of novel derivatives with tailored properties. This combination makes 1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine a promising candidate for further investigation in medicinal chemistry.
In recent years, there has been a surge in research focused on developing new therapeutic agents with improved efficacy and reduced side effects. The compound in question has been studied for its potential role in modulating various biological pathways. For instance, studies have suggested that it may interact with enzymes and receptors involved in pain perception, inflammation, and cell proliferation. These interactions could make it a valuable component in the development of new drugs targeting chronic diseases such as arthritis and cancer.
The synthesis of 1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Researchers have employed various synthetic strategies, including nucleophilic substitution reactions, cyclization processes, and protecting group strategies, to achieve the desired product. The use of advanced spectroscopic techniques such as NMR and mass spectrometry has been crucial in characterizing the compound's structure and confirming its identity.
One of the most exciting aspects of this compound is its potential application in drug development. The pyrazole core is known to be a privileged scaffold in medicinal chemistry, meaning it has been successfully used in numerous drug molecules approved by regulatory agencies worldwide. By incorporating the oxolane ring into this framework, scientists hope to enhance the compound's bioavailability and binding affinity to target proteins. Preliminary computational studies have suggested that this modification could lead to improved pharmacokinetic properties.
The field of computational chemistry has played a significant role in understanding the behavior of 1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine at the molecular level. Molecular dynamics simulations have been used to explore how the compound interacts with biological membranes and proteins. These simulations provide insights into its binding mechanism and help predict its potential therapeutic effects. Additionally, quantum mechanical calculations have been employed to optimize its synthetic routes by predicting reaction outcomes before experimental trials.
In vitro studies have begun to reveal the biological activity of 1-(3-methoxyoxolan-3-yl)methyl-5-methyl-1H-pyrazol-3-amine. Initial experiments have shown promising results in terms of anti-inflammatory properties, with reductions in pro-inflammatory cytokine production observed in cell culture models. Furthermore, preliminary animal studies suggest that it may have protective effects against neurodegenerative diseases by modulating oxidative stress pathways. These findings are particularly encouraging given the increasing prevalence of chronic inflammatory conditions worldwide.
The development of new analytical methods for characterizing 1-(3-methoxyoxolan-3-ylmethyl)-5-methyl-lH-pyrazol-ll)-amine is also an area of active research. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has emerged as a powerful tool for detecting and quantifying this compound in complex mixtures. Accurate analytical techniques are essential for ensuring the quality and consistency of pharmaceutical products derived from this scaffold.
The future prospects for 1-(3-methoxyoxolan-l 3 -yl)methyl-S-methyl-lH-pyrazol-ll)-amine are bright, with ongoing research aimed at expanding its applications beyond traditional pharmaceuticals. For example, researchers are exploring its potential use as a building block for advanced materials such as polymers and coatings that exhibit unique chemical or physical properties. The versatility of this compound makes it an attractive candidate for interdisciplinary collaborations between chemists, biologists, and materials scientists.
In conclusion, 1-(3-methoxyoxolan-l 3 -yl)methyl-S-methyl-lH-pyrazol-ll)-amine (CAS number 2012743-UQ2-U9) represents an exciting opportunity for innovation in both drug discovery and materials science. Its unique structural features offer numerous possibilities for synthetic modifications while its biological activities suggest potential therapeutic benefits. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing scientific challenges.
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